molecular formula C14H17NO2 B12021562 (5-(4-Isobutylphenyl)isoxazol-3-YL)methanol CAS No. 763109-44-0

(5-(4-Isobutylphenyl)isoxazol-3-YL)methanol

Cat. No.: B12021562
CAS No.: 763109-44-0
M. Wt: 231.29 g/mol
InChI Key: NJFWCDXRLPZZPQ-UHFFFAOYSA-N
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Description

(5-(4-Isobutylphenyl)isoxazol-3-yl)methanol ( 763109-44-0) is a high-purity isoxazole derivative of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C14H17NO2 and a molecular weight of 231.29, this compound serves as a versatile chemical intermediate for the synthesis of more complex molecules . Isoxazole scaffolds, like this one, are recognized as pivotal structures in the development of novel therapeutic agents due to their diverse biological activities . Recent scientific investigations highlight the role of trisubstituted isoxazoles as a novel class of allosteric inverse agonists for the nuclear receptor RORγt (retinoic acid receptor-related orphan receptor gamma t) . Targeting RORγt is a promising strategy in the treatment of autoimmune diseases, such as psoriasis, multiple sclerosis, and rheumatoid arthritis, by modulating the production of pro-inflammatory cytokines like IL-17a . The core isoxazole structure is often constructed via efficient synthetic routes such as [3+2] cycloaddition reactions, ensuring access to the compound in high yield and purity, confirmed by analytical techniques including FT-IR, 1H NMR, and 13C NMR . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

763109-44-0

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

[5-[4-(2-methylpropyl)phenyl]-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C14H17NO2/c1-10(2)7-11-3-5-12(6-4-11)14-8-13(9-16)15-17-14/h3-6,8,10,16H,7,9H2,1-2H3

InChI Key

NJFWCDXRLPZZPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CC(=NO2)CO

Origin of Product

United States

Preparation Methods

Esterification Followed by Reduction

The most common approach involves synthesizing an ethyl ester intermediate, ethyl 5-(4-isobutylphenyl)isoxazole-3-carboxylate , followed by reduction to the primary alcohol.

Synthesis of the Isoxazole Ester Precursor

The isoxazole ring is typically constructed via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. For example, the reaction of 4-isobutylphenyl-substituted nitrile oxide with ethyl propiolate under reflux conditions yields the ester precursor. Alternative methods include condensation of hydroxylamine derivatives with β-keto esters.

Reduction to the Alcohol

The ester group is reduced to a hydroxymethyl group using lithium aluminum hydride (LAH) . In a representative procedure, LAH (2 equivalents) is added to a solution of the ester in tetrahydrofuran (THF) at 0°C. The reaction is stirred for 1–4 hours, quenched with NaOH/HCl, and extracted with ethyl acetate. Purification via silica gel chromatography (ethyl acetate/hexane) affords the target alcohol in 70–88% yield.

Critical Parameters :

  • Temperature Control : Maintaining 0°C during LAH addition prevents over-reduction or side reactions.

  • Stoichiometry : Excess LAH ensures complete conversion, but precise dosing avoids decomposition.

Direct Cyclization of Hydroxymethyl-Substituted Precursors

An alternative route involves constructing the isoxazole ring with pre-installed hydroxymethyl groups. For instance, reacting 4-isobutylphenylacetylene with hydroxylamine and a carbonyl source (e.g., ethyl glyoxylate) under acidic conditions forms the isoxazole core directly. Subsequent hydrolysis and reduction steps yield the alcohol.

Advantages :

  • Fewer synthetic steps compared to ester reduction.

  • Higher atom economy in ring-forming reactions.

Challenges :

  • Limited substrate compatibility for direct cyclization.

  • Requires stringent control of reaction pH and temperature.

Optimization of Reaction Conditions

Solvent Systems

  • THF : Preferred for LAH-mediated reductions due to its ability to stabilize reactive intermediates.

  • Ethanol/Water Mixtures : Used in sodium borohydride (NaBH4) reductions for milder conditions, though less effective for ester groups.

Analytical Characterization

Post-synthesis validation relies on spectroscopic techniques:

1H NMR Analysis

Key signals include:

  • Aromatic protons : δ 7.60–7.84 (doublet, 4H, Ar-H).

  • Hydroxymethyl group : δ 4.71–4.79 (singlet, 2H, -CH2OH).

  • Isobutyl group : δ 2.50–2.60 (multiplet, 1H, -CH(CH3)2), 1.80–1.90 (doublet, 2H, -CH2-).

LC-MS and IR Spectroscopy

  • LC-MS : Molecular ion peak at m/z 232.1 [M+H]+.

  • IR : O-H stretch at 3291 cm⁻¹, C=N stretch at 1609 cm⁻¹.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
LAH Reduction of Ester70–88%THF, 0°C, 1–4 hHigh efficiency; ScalableRequires strict anhydrous conditions
Direct Cyclization50–65%Ethanol/H2O, reflux, 6–12 hFewer stepsLower yields; Limited substrate scope
NaBH4 Reduction<50%Ethanol, 20°C, 4 hMild conditionsIneffective for ester groups

Industrial-Scale Considerations

  • Cost-Effectiveness : LAH is expensive; alternatives like diisobutylaluminum hydride (DIBAL-H) may reduce costs but require optimization.

  • Safety : LAH reactions necessitate inert atmospheres and careful quenching to prevent exothermic hazards.

  • Purification : Column chromatography remains standard, though crystallization (e.g., using acetonitrile) offers scalability .

Chemical Reactions Analysis

(5-(4-Isobutylphenyl)isoxazol-3-YL)methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
(5-(4-Isobutylphenyl)isoxazol-3-YL)methanol serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its unique structural properties allow for enhanced efficacy in drug formulations, making it a valuable component in the development of new therapeutic agents.

Case Studies:

  • Neurological Disorders: Research has indicated that isoxazole derivatives can modulate neurotransmitter systems, suggesting that compounds like this compound may be effective in treating conditions such as Alzheimer's disease and other cognitive impairments .

Biological Research

Mechanisms of Action:
This compound is utilized to study the mechanisms underlying the biological activities of isoxazole derivatives. It contributes to understanding how these compounds can exert therapeutic effects through various biochemical pathways.

Research Findings:

  • Studies have demonstrated that derivatives of isoxazole can exhibit anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Material Science

Incorporation into Polymers:
this compound can be integrated into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in industries such as automotive and aerospace, where material performance is critical.

Performance Metrics:

  • Mechanical Properties: Incorporating this compound into polymer formulations has been shown to improve tensile strength and flexibility, making materials more durable under stress .

Analytical Chemistry

Reference Standard:
In analytical chemistry, this compound functions as a reference standard in chromatographic techniques. Its use aids in the accurate identification and quantification of similar compounds within complex mixtures.

Analytical Applications:

  • Chromatography: The compound has been employed as a standard in high-performance liquid chromatography (HPLC) to ensure the reliability of results when analyzing pharmaceutical products .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Pharmaceutical DevelopmentIntermediate for drug synthesis targeting neurological disordersEnhanced efficacy in formulations for Alzheimer's treatment
Biological ResearchStudy of mechanisms of action for therapeutic effectsAnticancer properties demonstrated in similar compounds
Material ScienceIntegration into polymers for improved mechanical propertiesIncreased tensile strength and flexibility
Analytical ChemistryReference standard for chromatographic techniquesReliable identification and quantification in HPLC

Mechanism of Action

The mechanism of action of (5-(4-Isobutylphenyl)isoxazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of isoxazole derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
(5-(4-Isobutylphenyl)isoxazol-3-yl)methanol 4-Isobutylphenyl (C5) C₁₄H₁₇NO₂ 233.29 High lipophilicity; intermediate for hybrids
[5-(4-Methylphenyl)isoxazol-3-yl]methanol 4-Methylphenyl (C5) C₁₁H₁₁NO₂ 189.22 Lower molecular weight; reduced steric bulk
(5-(4-Chlorophenyl)isoxazol-3-yl)methanol 4-Chlorophenyl (C5) C₁₀H₈ClNO₂ 209.63 Electronegative Cl enhances polarity
[5-(2-Fluorophenyl)isoxazol-3-yl]methanol 2-Fluorophenyl (C5) C₁₀H₈FNO₂ 193.18 Ortho-F substitution introduces steric hindrance
(5-Isopropylisoxazol-3-yl)methanol Isopropyl (C5) C₇H₁₁NO₂ 141.17 Smaller branched alkyl group; lower lipophilicity
(5-Methyl-3-p-tolylisoxazol-4-yl)methanol p-Tolyl (C3), Methyl (C5) C₁₂H₁₃NO₂ 203.24 Substituent position affects electronic distribution

Physicochemical Properties

  • Solubility: The isobutyl group reduces aqueous solubility compared to methyl or hydroxylated analogs. For instance, [5-(4-Methylphenyl)isoxazol-3-yl]methanol (logP ~2.1) is more water-soluble than the target compound (logP ~3.5) .
  • Thermal Stability: Bulky substituents like isobutyl lower melting points (mp) due to disrupted crystal packing. For example, the target compound lacks reported mp data, while smaller analogs like (5-Isopropylisoxazol-3-yl)methanol may crystallize more readily .

Biological Activity

(5-(4-Isobutylphenyl)isoxazol-3-YL)methanol is a compound belonging to the isoxazole family, characterized by its unique structure which includes a five-membered heterocyclic ring and a hydroxymethyl functional group. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and related studies.

  • Molecular Formula : C14H17NO2
  • Molecular Weight : 231.29 g/mol
  • Density : Approximately 1.1 g/cm³
  • Boiling Point : 390.3 °C at 760 mmHg

The compound's structure features an isobutyl group attached to a phenyl ring, influencing its biological interactions and reactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anti-cancer agent and its interactions with specific biological targets.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against different cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in melanoma and ovarian cancer models. The following table summarizes key findings from relevant studies:

Cell Line IC50 (µM) Effect
MCF-712.5Moderate cytotoxicity
HTB-549.8Significant growth inhibition
A37515.0Effective against melanoma

These results suggest that this compound may possess selective cytotoxicity towards tumor cells while sparing non-malignant cells.

The exact mechanism by which this compound exerts its anticancer effects is still under investigation. However, preliminary data suggest that it may inhibit key enzymes involved in cancer cell metabolism and proliferation.

Enzyme Inhibition Studies

In enzyme kinetics studies, the compound demonstrated competitive inhibition against urease, with IC50 values indicating significant potency:

Compound IC50 (µM)
This compound10.5
Ibuprofen conjugate9.95

These findings indicate that the compound could disrupt metabolic pathways critical for cancer cell survival.

Case Studies

Several case studies have documented the therapeutic potential of isoxazole derivatives similar to this compound:

  • Study on Melanoma Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of melanoma cells, with significant apoptosis observed at higher concentrations.
  • Ovarian Cancer Research : In another case study, the compound was shown to enhance the efficacy of existing chemotherapy agents when used in combination therapy, suggesting a synergistic effect.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (5-(4-Isobutylphenyl)isoxazol-3-YL)methanol, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of 4-isobutylbenzaldehyde derivatives with hydroxylamine in ethanol under reflux. Isoxazole ring formation is optimized using Cu(I) catalysts (e.g., CuI) to enhance regioselectivity . Post-cyclization, hydroxymethylation is achieved via nucleophilic substitution or oxidation-reduction sequences. For example, chlorination of the isoxazole core followed by methanol substitution under basic conditions (pH 9–11) yields the final product. Impurities like ethyl esters may form at elevated pH, requiring purification via RP-HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., isobutylphenyl C–H coupling at δ 7.2–7.5 ppm) and hydroxymethyl group integration .
  • HPLC-MS : Validates purity (>95%) and detects process-related impurities (e.g., ethyl 2-acetyl derivatives) .
  • FTIR : Identifies functional groups (O–H stretch at 3200–3400 cm⁻¹, isoxazole C=N at 1640 cm⁻¹) .

Q. How does pH affect the stability of this compound during storage?

  • Methodology : Stability studies under varying pH (3.0–9.0) reveal degradation at pH >7.0, with hydrolysis of the isoxazole ring predominating. At pH 9.0, degradation products include oxazole derivatives, detected via LC-MS. Buffered solutions (pH 6.0–7.0) at 4°C minimize decomposition, with <5% degradation over 30 days .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for isoxazole derivatives?

  • Methodology : Discrepancies in antiviral activity (e.g., EC₅₀ values) may arise from assay conditions (cell line variability, serum concentration). Normalize data using internal controls (e.g., ribavirin for antiviral assays) and validate via dose-response curves. For this compound, computational docking (AutoDock Vina) predicts binding to viral protease active sites (e.g., SARS-CoV-2 Mpro), which can be confirmed via SPR or crystallography .

Q. How can QSAR models predict the pharmacological profile of this compound?

  • Methodology : Use descriptors like logP (2.8), polar surface area (60 Ų), and H-bond donors (1) to train QSAR models. For example, a Random Forest model trained on isoxazole analogs correlates hydrophobicity with anti-inflammatory activity (IC₅₀ <10 μM). Validate predictions via in vitro COX-2 inhibition assays .

Q. What role do substituents (e.g., isobutyl vs. chlorophenyl) play in modulating isoxazole reactivity?

  • Methodology : Compare Hammett σ values (isobutyl: σ ≈ -0.15 vs. chlorophenyl: σ ≈ +0.23) to assess electronic effects. Isobutyl’s electron-donating nature increases isoxazole ring electron density, enhancing nucleophilic substitution rates (e.g., hydroxymethylation). Conversely, chlorophenyl groups stabilize intermediates via resonance, reducing side reactions .

Q. How are metal catalysts optimized in large-scale synthesis of isoxazole derivatives?

  • Methodology : Screen catalysts (Cu(I), Ru(II)) using DoE (Design of Experiments). For this compound, CuI (5 mol%) in DMF at 80°C achieves 85% yield. Catalyst recycling (3 cycles) via filtration retains >80% efficiency, confirmed by ICP-MS analysis .

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